5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole-2-thiol
Overview
Description
5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole-2-thiol is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound features a phenylethenyl group attached to the oxadiazole ring, which is further substituted with a hydrosulfide group. The unique structure of this compound makes it an interesting subject for research in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole-2-thiol typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the phenylethenyl group: This step often involves a Heck reaction, where a phenyl halide reacts with an alkene in the presence of a palladium catalyst.
Addition of the hydrosulfide group: This can be done by treating the oxadiazole derivative with a suitable thiol reagent under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The phenylethenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced forms of the oxadiazole ring.
Substitution: Substituted phenylethenyl derivatives.
Scientific Research Applications
5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole-2-thiol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenylethenyl group can interact with hydrophobic pockets, while the oxadiazole ring can form hydrogen bonds with amino acid residues. The hydrosulfide group can participate in redox reactions, influencing the activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1,3,4-oxadiazole-2-thiol: Lacks the phenylethenyl group.
2-phenyl-1,3,4-oxadiazole: Lacks both the phenylethenyl and hydrosulfide groups.
5-(2-thienyl)-1,3,4-oxadiazole-2-thiol: Contains a thienyl group instead of a phenylethenyl group.
Uniqueness
The presence of the phenylethenyl group and the hydrosulfide group in 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole-2-thiol makes it unique compared to other oxadiazole derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
5-[(E)-2-phenylethenyl]-3H-1,3,4-oxadiazole-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c14-10-12-11-9(13-10)7-6-8-4-2-1-3-5-8/h1-7H,(H,12,14)/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRDDHQQKURIEX-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NNC(=S)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NNC(=S)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333692 | |
Record name | 5-[(E)-2-phenylethenyl]-3H-1,3,4-oxadiazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820064 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1598405-68-5 | |
Record name | 5-[(E)-2-phenylethenyl]-3H-1,3,4-oxadiazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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